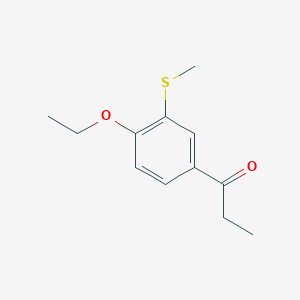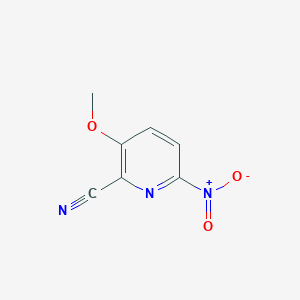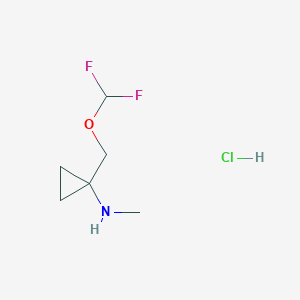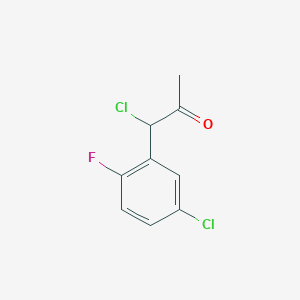
6-Methylisoeugenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylisoeugenol is a phenylpropanoid compound, specifically an isoeugenol derivative with a 6-methyl substituent. It is known for its presence in certain essential oils and its applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylisoeugenol can be synthesized through the O-methylation of eugenol. This process involves the use of dimethyl carbonate as a green chemistry reagent and phase-transfer catalysts like polyethylene glycol 800. The reaction typically occurs at a temperature of 140°C over a period of 3 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of green chemistry reagents and phase-transfer catalysts ensures high yield and selectivity, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoeugenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
6-Methylisoeugenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of 6-Methylisoeugenol involves its interaction with cell membranes, leading to increased membrane fluidity and permeability. This non-disruptive detergent-like mechanism destabilizes the membrane, which can result in antimicrobial effects. Additionally, its interaction with molecular targets and pathways in cancer cells contributes to its potential anticancer properties .
Comparison with Similar Compounds
Isoeugenol: An isomer of eugenol with a prop-1-enyl group instead of an allyl group.
Methyl isoeugenol: The methyl ether of isoeugenol, found in essential oils.
5-Methylisoeugenol: Another methylated derivative of isoeugenol.
Uniqueness: 6-Methylisoeugenol stands out due to its specific 6-methyl substitution, which imparts unique chemical properties and biological activities. Its synthesis using green chemistry principles also highlights its environmental benefits .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-[(E)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3/b5-4+ |
InChI Key |
WNRFSDIWIBKOKJ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)C)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)






![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)



